molecular formula C23H19N3O3S B11325084 Methyl 4-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11325084
M. Wt: 417.5 g/mol
InChI Key: ZOEJSWJKVUOWDB-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Attachment of the sulfanyl group: This can be done using thiolation reactions.

    Formation of the acetamido linkage: This step involves amide bond formation.

    Esterification to form the benzoate: This is typically achieved through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-(2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamido)benzoate: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of methyl 4-(2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamido)benzoate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-[[2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C23H19N3O3S/c1-15-3-5-16(6-4-15)20-12-9-18(13-24)22(26-20)30-14-21(27)25-19-10-7-17(8-11-19)23(28)29-2/h3-12H,14H2,1-2H3,(H,25,27)

InChI Key

ZOEJSWJKVUOWDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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